molecular formula C16H19ClO3 B14753264 1-(o-Chlorobenzyl)-2-oxocyclohexanepropionic acid CAS No. 791-45-7

1-(o-Chlorobenzyl)-2-oxocyclohexanepropionic acid

Cat. No.: B14753264
CAS No.: 791-45-7
M. Wt: 294.77 g/mol
InChI Key: XEBOVYWLIDTDQE-UHFFFAOYSA-N
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Description

1-(o-Chlorobenzyl)-2-oxocyclohexanepropionic acid is an organic compound that features a chlorobenzyl group attached to a cyclohexane ring with a propionic acid side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(o-Chlorobenzyl)-2-oxocyclohexanepropionic acid typically involves the reaction of o-chlorobenzyl chloride with cyclohexanone in the presence of a base, followed by the addition of a propionic acid derivative. The reaction conditions often include:

    Temperature: Moderate temperatures (50-80°C) to facilitate the reaction.

    Catalysts: Bases such as sodium hydroxide or potassium carbonate.

    Solvents: Organic solvents like ethanol or toluene to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous-flow processes to enhance efficiency and yield. These methods often utilize:

    Catalysts: Metal catalysts such as cobalt or manganese bromides.

    Oxidizing Agents: Molecular oxygen or other oxidizing agents to drive the reaction.

    Reaction Conditions: Controlled temperature and pressure to optimize the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

1-(o-Chlorobenzyl)-2-oxocyclohexanepropionic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-(o-Chlorobenzyl)-2-oxocyclohexanepropionic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-(o-Chlorobenzyl)-2-oxocyclohexanepropionic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes such as cyclooxygenase (COX) and other proteins involved in inflammatory pathways.

    Pathways: The compound may inhibit the activity of COX enzymes, reducing the production of pro-inflammatory mediators like prostaglandins.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzoic acid: Similar in structure but lacks the cyclohexane ring and propionic acid side chain.

    Benzyl chloride: Contains a benzyl group but lacks the additional functional groups present in 1-(o-Chlorobenzyl)-2-oxocyclohexanepropionic acid.

Uniqueness

This compound is unique due to its combination of a chlorobenzyl group, a cyclohexane ring, and a propionic acid side chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

791-45-7

Molecular Formula

C16H19ClO3

Molecular Weight

294.77 g/mol

IUPAC Name

3-[1-[(2-chlorophenyl)methyl]-2-oxocyclohexyl]propanoic acid

InChI

InChI=1S/C16H19ClO3/c17-13-6-2-1-5-12(13)11-16(10-8-15(19)20)9-4-3-7-14(16)18/h1-2,5-6H,3-4,7-11H2,(H,19,20)

InChI Key

XEBOVYWLIDTDQE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(=O)C1)(CCC(=O)O)CC2=CC=CC=C2Cl

Origin of Product

United States

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